7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid 7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid PD 140248 is a novel broad-spectrum 7-pyrrolidinyl fluoronaphthyridines with a cyclopropyl or a difluorophenyl substitution at the 1 positions, respectively. It has been demonstrated to have excellent in vitro activity against gram-positive organisms. This compound was evaluated for its in vivo potencies against acute systemic infections in mice and in a mouse pneumococcal pneumonia model. Most remarkable was its comparative median protective value against methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. PD 140248 has excellent therapeutic potential against clinically important gram-positive pathogens when the drugs are administered both orally and parenterally.
Brand Name: Vulcanchem
CAS No.: 147208-55-7
VCID: VC0538786
InChI: InChI=1S/10C21H19F3N4O3.11ClH/c10*1-10(25)11-4-5-27(8-11)20-16(24)7-13-18(29)14(21(30)31)9-28(19(13)26-20)17-3-2-12(22)6-15(17)23;;;;;;;;;;;/h10*2-3,6-7,9-11H,4-5,8,25H2,1H3,(H,30,31);11*1H
SMILES: CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N
Molecular Formula: C210H201Cl11F30N40O30
Molecular Weight: 4725 g/mol

7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

CAS No.: 147208-55-7

Cat. No.: VC0538786

Molecular Formula: C210H201Cl11F30N40O30

Molecular Weight: 4725 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid - 147208-55-7

Specification

CAS No. 147208-55-7
Molecular Formula C210H201Cl11F30N40O30
Molecular Weight 4725 g/mol
IUPAC Name 7-[3-(1-aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;undecahydrochloride
Standard InChI InChI=1S/10C21H19F3N4O3.11ClH/c10*1-10(25)11-4-5-27(8-11)20-16(24)7-13-18(29)14(21(30)31)9-28(19(13)26-20)17-3-2-12(22)6-15(17)23;;;;;;;;;;;/h10*2-3,6-7,9-11H,4-5,8,25H2,1H3,(H,30,31);11*1H
Standard InChI Key FPYNYGAGYNTXOM-UHFFFAOYSA-N
SMILES CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N
Canonical SMILES CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the 1,8-naphthyridine family, a class of bicyclic heteroaromatic systems with nitrogen atoms at positions 1 and 8 . Its molecular formula, C₂₁₀H₂₀₁Cl₁₁F₃₀N₄₀O₃₀ (molecular weight: 4,725 g/mol), reflects its undecahydrochloride salt form, which enhances solubility for pharmacological applications. Key structural features include:

  • A 1,8-naphthyridine core substituted with fluorine at position 6 and a 2,4-difluorophenyl group at position 1.

  • A 3-carboxylic acid moiety at position 3, critical for metal chelation and target binding.

  • A 7-[3-(1-aminoethyl)pyrrolidin-1-yl] side chain, which modulates pharmacokinetic properties and target affinity .

Synthesis and Structural Modification

Synthetic Routes

The synthesis involves multi-step reactions, as outlined in patent literature :

  • Core Formation: The 1,8-naphthyridine scaffold is constructed via cyclization of fluorinated nicotinic acid derivatives. For example, 2,6-dichloro-5-fluoronicotinic acid undergoes di-anion formation, followed by nucleophilic substitution with amines.

  • Side Chain Introduction: The pyrrolidinyl-aminoethyl group is introduced at position 7 using 3R,1'S-3-(1-(t-butoxycarbonyl)aminoethyl)pyrrolidine under reflux conditions in acetonitrile .

  • Deprotection and Salt Formation: Acidic cleavage of the t-Boc group yields the free amine, which is subsequently converted to the hydrochloride salt for improved stability.

Structural Analogs and Optimization

Modifications at positions 1, 6, and 7 have been explored to enhance activity:

  • Position 1: Substitution with cyclopropyl or difluorophenyl groups improves DNA gyrase inhibition .

  • Position 7: Bulky pyrrolidine derivatives increase antibacterial potency by strengthening enzyme interactions .

  • Position 3: Carboxylic acid is essential for binding to the Mg²⁺ ion in the enzyme active site .

Biological Activities and Mechanisms

Antibacterial Activity

The compound exhibits broad-spectrum antibacterial activity, with MIC values comparable to fluoroquinolones like ciprofloxacin . Key findings include:

  • Gram-Negative Bacteria: MIC ≤ 0.5 µg/mL against E. coli and Pseudomonas aeruginosa, attributed to DNA gyrase inhibition .

  • Gram-Positive Bacteria: Activity against Staphylococcus aureus (MIC: 1–2 µg/mL) via topoisomerase IV targeting .
    Docking studies reveal hydrogen bonding between the carboxylic acid group and Ser79/Glu81 residues in E. coli gyrase, while the pyrrolidine side chain occupies a hydrophobic pocket .

Anti-Inflammatory Effects

Naphthyridine derivatives downregulate proinflammatory cytokines (e.g., TNF-α, IL-6), suggesting adjunctive use in cancer therapy to mitigate inflammation-driven tumorigenesis .

Comparative Analysis of Naphthyridine Derivatives

ParameterThis CompoundTrovafloxacin Compound 47
Molecular Weight4,725 g/mol416 g/mol398 g/mol
Antibacterial MIC0.5–2 µg/mL 0.25–1 µg/mLN/A
Anticancer IC₅₀N/AN/A0.41 µM (MIAPaCa)
TargetDNA gyrase Topoisomerase IV Topoisomerase II

Pharmacological Considerations

Pharmacokinetics

  • Solubility: The hydrochloride salt form ensures aqueous solubility >10 mg/mL.

  • Metabolism: Hepatic CYP450-mediated oxidation is anticipated, necessitating prodrug strategies for oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator